molecular formula C15H14N2O3S B5527900 N-(4-ethoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

N-(4-ethoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B5527900
M. Wt: 302.4 g/mol
InChI Key: KLRXILIEPKAFRP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, also known as EBIO, is a chemical compound that has been widely used in scientific research. It is a potassium channel activator that has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives like N-(4-ethoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide are pivotal in the development of organic semiconductors . These compounds are known for their ability to facilitate charge transport, which is essential for the function of organic field-effect transistors (OFETs). The delocalized π-electrons in thiophene rings contribute to their semiconductor properties, making them suitable for use in electronic devices that require flexible, lightweight materials .

Corrosion Inhibitors

In industrial chemistry, thiophene-based molecules serve as effective corrosion inhibitors . Their incorporation into coatings can protect metals from corrosive environments, thereby extending the lifespan of structures and machinery. The sulfur-containing heterocycle in thiophene is responsible for its ability to adsorb onto metal surfaces and form protective layers .

Organic Light-Emitting Diodes (OLEDs)

The application of thiophene derivatives in the fabrication of OLEDs is significant. These compounds contribute to the emissive layer of OLEDs, where they emit light in response to an electric current. Their structural properties allow for fine-tuning of the emitted light’s color and intensity, which is crucial for display and lighting technologies .

Pharmacological Properties

Thiophene derivatives exhibit a range of pharmacological properties , including anticancer, anti-inflammatory, and antimicrobial effects. For instance, certain thiophene-based drugs have been used as nonsteroidal anti-inflammatory drugs (NSAIDs) and dental anesthetics. The presence of the thiophene moiety in these compounds is associated with their biological activity and therapeutic potential .

Nonlinear Optical Materials

N-(4-ethoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has potential applications in the field of nonlinear optics . These materials are essential for the development of optoelectronic devices that manipulate light, such as frequency converters and optical switches. The hyperpolarizability of thiophene derivatives is a key factor in their suitability for such applications .

Material Science

In material science, the structural versatility of thiophene derivatives allows them to be used in various applications, including sensors and photovoltaic cells. Their ability to form stable, conjugated systems makes them suitable for devices that rely on the interaction between light and matter .

properties

IUPAC Name

N-(4-ethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-2-20-12-9-7-11(8-10-12)16-15-13-5-3-4-6-14(13)21(18,19)17-15/h3-10H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRXILIEPKAFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

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